Methyl 2-(4-fluorophenoxy)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-fluorophenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-17-14(16)12-4-2-3-5-13(12)18-11-8-6-10(15)7-9-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSDJBAXKKFYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Fluorinated Organic Compounds in Synthetic Chemistry
The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. youtube.com The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. wikipedia.org This stability is a desirable trait in many applications, from pharmaceuticals to advanced materials. youtube.comnih.gov
Overview of Benzoate Esters As Versatile Synthetic Intermediates
Benzoate (B1203000) esters are a class of organic compounds derived from the condensation of benzoic acid and an alcohol. chemicalbook.com They are widely recognized as versatile intermediates in organic synthesis due to the reactivity of the ester functional group. dergipark.org.tr This functional group can undergo various transformations, including hydrolysis, transesterification, and reduction, providing access to a wide range of other chemical entities. libretexts.org
For instance, the hydrolysis of a benzoate ester yields the corresponding carboxylic acid and alcohol, a fundamental reaction in many synthetic pathways. libretexts.org Transesterification allows for the exchange of the alcohol moiety, offering a route to different ester derivatives. libretexts.org Furthermore, the carbonyl group of the ester can be attacked by nucleophiles, such as Grignard reagents, leading to the formation of tertiary alcohols. libretexts.org The reduction of benzoate esters typically yields primary alcohols. libretexts.org Their utility extends to various industrial applications, including their use as solvents, in perfumery, and as precursors for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. chemicalbook.comdergipark.org.trwikipedia.org
Structural Classification and Nomenclature of Methyl 2 4 Fluorophenoxy Benzoate
Established Synthetic Routes for this compound
The formation of the diaryl ether linkage in this compound is typically achieved through several key synthetic methodologies. These include nucleophilic aromatic substitution, esterification protocols, and modern cross-coupling reactions.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. nih.govlibretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govlibretexts.org
In the context of synthesizing this compound, an SNAr approach would involve the reaction of a phenoxide with an activated aryl halide or sulfonate. The presence of the methyl ester group ortho to the leaving group on the benzoic acid derivative can provide some electronic activation for the substitution to occur.
Esterification Protocols
Esterification is a classic and widely used method for the formation of esters. The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common example. uomustansiriyah.edu.iq The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. uomustansiriyah.edu.iqyoutube.com
For the synthesis of this compound, this protocol would typically be employed in the final step, where the precursor 2-(4-fluorophenoxy)benzoic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. uomustansiriyah.edu.iqyoutube.com This reaction is reversible, and the equilibrium can be shifted toward the product by using an excess of methanol or by removing the water formed during the reaction. uomustansiriyah.edu.iqyoutube.com
Chan-Lam Coupling and Related Cross-Coupling Reactions
The Chan-Lam coupling reaction is a powerful, copper-catalyzed method for forming carbon-heteroatom bonds, including the C-O bond in diaryl ethers. nih.gov This reaction typically involves the coupling of a boronic acid with an alcohol or a phenol (B47542). nih.gov It is valued for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov
While direct Chan-Lam coupling to form this compound is a possibility, related cross-coupling reactions are also prevalent in the synthesis of diaryl ethers. nih.gov These reactions often utilize various transition metal catalysts, such as palladium or nickel, to facilitate the coupling of an aryl halide or sulfonate with a phenol.
Precursor Compounds and Starting Materials in the Synthesis of this compound
The synthesis of this compound relies on the availability of key precursor compounds. The specific starting materials depend on the chosen synthetic route.
For Nucleophilic Aromatic Substitution pathways, the primary precursors are:
A derivative of benzoic acid with a good leaving group at the 2-position, such as methyl 2-chlorobenzoate (B514982) or methyl 2-fluorobenzoate.
4-fluorophenol (B42351), which acts as the nucleophile after being deprotonated to form the corresponding phenoxide.
For Esterification routes, the key precursors are:
2-(4-fluorophenoxy)benzoic acid.
Methanol.
An acid catalyst, typically concentrated sulfuric acid. uomustansiriyah.edu.iqyoutube.com
For Chan-Lam Coupling and other cross-coupling reactions, the precursors could include:
Methyl 2-hydroxybenzoate (methyl salicylate).
4-fluorophenylboronic acid.
A suitable copper or palladium catalyst and a base.
Reaction Conditions and Optimization in Synthetic Pathways
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent systems and temperature is crucial.
Solvent Systems and Temperature Effects
The choice of solvent and the reaction temperature can significantly influence the outcome of the synthesis.
In Nucleophilic Aromatic Substitution reactions, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used. patsnap.com These solvents are effective at solvating the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. The reaction temperature is also a critical factor; heating is often required to overcome the activation energy of the reaction. For instance, some SNAr reactions are carried out at temperatures up to 140°C. patsnap.com
For Esterification reactions, the alcohol reactant, in this case, methanol, can often serve as the solvent, especially when used in excess. The reaction is typically carried out at reflux temperature to increase the reaction rate. uomustansiriyah.edu.iq
In Chan-Lam Coupling reactions, a variety of solvents can be employed, including methanol, ethyl acetate, and dichloromethane. nih.gov The choice of solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction rate and yield. These reactions are often performed at room temperature, highlighting one of the advantages of this methodology. nih.gov
The following table summarizes the typical solvents and temperature ranges for the different synthetic routes:
| Synthetic Route | Typical Solvents | Typical Temperature Range |
| Nucleophilic Aromatic Substitution | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) patsnap.com | Room Temperature to 140°C patsnap.com |
| Esterification | Methanol (as reactant and solvent) uomustansiriyah.edu.iq | Reflux uomustansiriyah.edu.iq |
| Chan-Lam Coupling | Methanol, Ethyl Acetate, Dichloromethane nih.gov | Room Temperature nih.gov |
Catalytic Systems in Phenoxybenzoate Synthesis
The synthesis of phenoxybenzoates via the Ullmann condensation involves the coupling of a phenol with an aryl halide, a reaction whose efficiency is critically dependent on the employed catalytic system. nih.gov Historically, these reactions demanded harsh conditions, including high temperatures of around 200°C and stoichiometric quantities of copper powder. nih.govresearchgate.net Modern advancements, however, have ushered in an era of milder and more efficient catalytic systems, which typically comprise a catalyst precursor (copper or palladium), a ligand, and a base. rsc.org
The primary goal of contemporary research is to enhance reaction yields, shorten reaction times, and broaden the range of compatible substrates. Ligands play a crucial role by stabilizing the metal catalyst and facilitating the C-O bond formation. nih.gov The choice of base is equally important, as it deprotonates the phenol, thereby increasing its nucleophilicity. nih.gov
Key components of these advanced catalytic systems include:
Catalyst Precursors: Copper(I) salts like Copper(I) iodide (CuI) and Copper(I) oxide (Cu₂O) are frequently used due to their cost-effectiveness. organic-chemistry.orgnih.gov Palladium-based catalysts, though more expensive, are also utilized in reactions analogous to the Buchwald-Hartwig amination. nih.govresearchgate.net
Ligands: A diverse array of ligands, such as N,N'-dimethylethylenediamine and amino acids like L-proline, have been successfully employed to accelerate the reaction. nih.gov These additives can significantly lower the required reaction temperature. nih.gov
Bases: Inorganic bases, including Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃), are commonly used to drive the reaction forward. organic-chemistry.orgacs.org
Solvents: High-boiling polar aprotic solvents such as Dimethylformamide (DMF) and Acetonitrile are often the solvents of choice. organic-chemistry.orgnih.gov
The table below provides examples of catalytic systems used in the synthesis of diaryl ethers, which is the core structure of this compound.
| Catalyst System Components | Reactants | Conditions | Yield |
| CuI, N,N-dimethylglycine, K₃PO₄ | Electron-rich aryl bromides and phenols | Acetonitrile, 80°C | Moderate to High |
| Cu₂O, Chxn-Py-Al, Cs₂CO₃ | Aryl bromides/iodides and phenols | Acetonitrile | Excellent |
| CuI, L-proline, Cs₂CO₃ | Aryl iodides and N-heterocycles | MeCN or EtCN | Moderate to High |
| CuO-NPs, KOH/Cs₂CO₃ | Substituted phenols and aryl halides | DMSO, ~100°C | Good to Excellent |
Industrial Production Methodologies for Related Compounds
While specific industrial-scale manufacturing processes for this compound are often proprietary, the general principles for producing structurally similar phenoxybenzoates are well-established. The primary focus of industrial synthesis is on optimizing laboratory methods for cost-effectiveness, scalability, safety, and minimal environmental impact.
The Ullmann condensation remains a foundational method in the industrial production of diaryl ethers. researchgate.net However, the transition from laboratory to industrial scale introduces several critical considerations:
Raw Materials: The cost and stable supply of starting materials are paramount economic factors.
Catalyst Efficiency: Industry favors inexpensive, highly active catalysts that can be used in low concentrations and are easily recovered and recycled. nih.gov This is a key reason why copper-based systems are often preferred over more expensive palladium catalysts. researchgate.net
Process Optimization: Reaction parameters such as temperature, pressure, and duration are fine-tuned to maximize product output and minimize energy consumption.
Solvent and Base Selection: The choice of solvents and bases is dictated by cost, safety, environmental impact, and ease of recovery.
Purification and Waste: Efficient and scalable purification methods like crystallization or distillation are essential. rsc.org Managing waste streams, including spent catalysts and solvents, is a major regulatory and environmental challenge. rsc.org
A significant trend in modern chemical manufacturing is the shift towards continuous flow processes. nih.govrsc.org These systems can offer superior control over reaction conditions, enhanced safety, and greater scalability compared to traditional batch processing. For phenoxybenzoate synthesis, continuous flow reactors could enable more efficient and consistent production.
The following table contrasts key considerations between laboratory and industrial synthesis.
| Feature | Laboratory Scale Synthesis | Industrial Scale Production |
| Primary Goal | Proof of concept, synthesis of small quantities | Cost-effective, safe, and efficient mass production |
| Catalyst | Novelty and high yield are key | Low cost, high activity, and recyclability are critical |
| Reagents | Purity is prioritized | Cost and availability are major drivers |
| Process | Typically batch-wise | Increasingly moving towards continuous flow |
| Solvent Use | Often used generously for ease of handling | Minimized and recycled to reduce cost and environmental impact |
| Safety | Handled with standard lab safety protocols | Rigorous process safety management and engineering controls |
| Waste | Managed on a small scale | Significant logistical and regulatory challenge |
Mechanistic Investigations of Phenoxy Ether Formation
The formation of the phenoxy ether component of this compound is a critical transformation, typically achieved through the coupling of an aryl halide with a phenoxide. The mechanism of this C-O bond formation is a subject of detailed investigation, centering on stepwise versus concerted processes.
In contrast, a stepwise mechanism involves the formation of one or more reaction intermediates. aiinmr.com For the synthesis of molecules like this compound, the prevailing pathway is a stepwise process known as nucleophilic aromatic substitution (SNAr), which proceeds via a distinct, negatively charged intermediate. wikipedia.orglibretexts.org This stepwise nature allows for the reaction to overcome the high energy barrier associated with direct displacement at an aromatic center.
The synthesis of the diaryl ether linkage in this compound is archetypally achieved via the Nucleophilic Aromatic Substitution (SNAr) mechanism. acs.orgorganic-chemistry.org This reaction is a two-step addition-elimination process. wikipedia.org
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile, in this case, a phenoxide, on the aromatic ring carbon that bears the leaving group (a fluorine atom). wikipedia.org This attack is facilitated by the presence of electron-withdrawing groups on the aryl halide, which render the ring electron-deficient and thus more susceptible to nucleophilic attack. libretexts.orgfiveable.me The addition of the nucleophile temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. acs.orgtandfonline.com The negative charge of this complex is delocalized across the aromatic system and, crucially, onto the electron-withdrawing substituents, which provides significant stabilization. wikipedia.orgfiveable.me
Kinetics of Esterification and Transesterification Reactions
The methyl ester group of this compound is typically introduced via Fischer esterification of the corresponding carboxylic acid or through transesterification. The kinetics of these reactions are well-studied and follow predictable models.
Temperature: Increasing the temperature generally increases the reaction rate constant, in line with the Arrhenius equation. organic-chemistry.org
Catalyst Concentration: The reaction rate is dependent on the concentration of the acid catalyst. uni-rostock.de
Molar Ratio of Reactants: Using an excess of the alcohol (methanol) can shift the equilibrium towards the product side, increasing the final conversion. organic-chemistry.org
Transesterification involves the conversion of one ester to another by reaction with an alcohol. For instance, an existing ester could be converted to this compound by reacting it with methanol in the presence of a catalyst. Kinetic investigations of the transesterification of various phenyl benzoates have shown that these reactions also follow models where the rate-determining step can be the nucleophilic attack of the alcohol. thieme.de The reactivity is influenced by the nature of the substituents on the leaving group. thieme.de
| Reaction | Catalyst | Activation Energy (Ea) (kJ·mol⁻¹) | Reference |
|---|---|---|---|
| Benzoic acid with 1-butyl alcohol | p-toluenesulfonic acid | 58.40 (forward), 57.70 (reverse) | libretexts.orgcapes.gov.br |
| 1-methoxy-2-propanol with acetic acid | Amberlyst-35 (ion-exchange resin) | 62.0 | |
| Oleic acid with methanol | γ-Al₂O₃ | 83.9 | |
| Esterification of R. trisperma | Not specified | 33.2 |
The data presented are for analogous esterification reactions and serve to illustrate typical kinetic parameters.
Intramolecular Rearrangements and Cyclization Pathways Involving this compound Scaffolds
The scaffold of this compound, featuring two linked aromatic rings and reactive functional groups, possesses the potential for intramolecular rearrangements and cyclizations under specific conditions, although such reactions for this exact molecule are not widely reported in the literature.
Potential pathways can be hypothesized based on related structures:
Photochemical Cyclization: Diaryl ethers are known to undergo photochemical reactions. uni-rostock.de Upon irradiation with UV light, some diaryl ethers can cyclize to form dibenzofuran (B1670420) derivatives. uni-rostock.de This process often involves the homolytic cleavage of an aryl-oxygen bond or an electrocyclic ring closure. wikipedia.org The specific substitution pattern on the rings would direct the regiochemistry of such a closure.
Pschorr Cyclization: If one of the aryl rings were modified to contain a diazonium salt adjacent to the ether linkage, an intramolecular cyclization could be induced. The Pschorr cyclization uses a copper catalyst to generate an aryl radical from the diazonium salt, which then attacks the other aromatic ring to form a new cyclic system, such as a phenanthrene (B1679779) derivative. libretexts.org
Dieckmann-type Cyclization: While a classic Dieckmann cyclization involves diesters, an analogous intramolecular reaction could be envisioned under harsh basic conditions if another ester or suitable carbonyl group were present. organic-chemistry.org For the parent molecule, this is less likely, but for derivatives, it could be a viable pathway to form fused ring systems.
Fries or Claisen Rearrangement: These are classic rearrangement reactions. The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, typically catalyzed by a Lewis acid. A thermal or photochemical Claisen-type rearrangement could also be possible, involving the migration of the entire benzoate-containing ring, although this is less common for diaryl ethers compared to allyl aryl ethers.
Radical Reactions and Ionic Pathways in Derivative Formation
Beyond the standard ionic pathways, both radical and ionic mechanisms play crucial roles in the formation of derivatives from scaffolds like this compound.
Ionic Pathways: The primary ionic pathway for the formation of the ether bond is the SNAr mechanism, which proceeds through the negatively charged Meisenheimer intermediate. wikipedia.orgtandfonline.com Similarly, the Fischer esterification process is entirely ionic. It begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. acs.org This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic methanol. Subsequent proton transfers and the elimination of a water molecule lead to the final ester product. uni-rostock.deacs.org These pathways are characterized by the involvement of charged intermediates and are influenced by solvent polarity and the presence of acids or bases.
Radical Pathways: Radical mechanisms offer alternative routes for forming C-O bonds in diaryl ethers, particularly for substrates that are not sufficiently activated for a standard SNAr reaction. One innovative strategy involves the concept of homolysis-enabled electronic activation. In this approach, a phenol can be converted into a phenoxyl radical. This radical oxygen acts as a powerful open-shell electron-withdrawing group, dramatically increasing the electrophilicity of the aromatic ring and lowering the energy barrier for nucleophilic attack by more than 20 kcal/mol compared to the neutral phenol. This radical-mediated SNAr allows for couplings that would otherwise be challenging.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The spectrum of Methyl 2-(4-fluorophenoxy)benzoate is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the substituent groups.
The protons on the benzoate (B1203000) ring are influenced by the ester group and the phenoxy linkage. The protons on the fluorophenoxy ring are affected by the fluorine atom and the ether linkage. The methyl protons of the ester group typically appear as a singlet in a region characteristic for methyl esters. chemicalbook.com The aromatic protons will appear as a complex pattern of multiplets in the downfield region of the spectrum.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 6.8 - 8.2 | Multiplet |
Note: The predicted chemical shifts are based on typical values for similar structural motifs. pdx.eduorganicchemistrydata.org
The carbonyl carbon of the ester group is expected to appear at a significant downfield shift, typically in the range of 165-175 ppm. chemicalbook.com The carbon of the methyl group will appear at a more upfield position. The aromatic carbons will have a range of chemical shifts depending on their position relative to the substituents. The carbon atom attached to the fluorine will show a characteristic large coupling constant (J-coupling) with the fluorine nucleus.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl Carbon (C=O) | 165 - 170 |
| Aromatic Carbons | 115 - 160 |
Note: The predicted chemical shifts are based on typical values for similar structural motifs. docbrown.infochemicalbook.comrsc.org
¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to analyze the chemical environment of fluorine atoms in a molecule. For this compound, this technique would provide a single signal for the fluorine atom on the phenoxy ring. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. nih.gov
The chemical shift for a fluorine atom on an aromatic ring is influenced by the other substituents on the ring. In the case of a para-substituted fluorophenoxy group, the fluorine signal is expected in a characteristic region of the ¹⁹F NMR spectrum. nih.gov The signal may exhibit coupling to the neighboring protons.
Predicted ¹⁹F NMR Chemical Shift for this compound
| Fluorine Type | Predicted Chemical Shift (ppm) |
|---|
Note: Chemical shifts are typically referenced to a standard such as CFCl₃. colorado.edu The exact shift can be influenced by the solvent used. spectrabase.com
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of the chemical bonds.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes the bonds to vibrate. The spectrum shows absorption bands at specific wavenumbers corresponding to the different vibrational modes of the functional groups. vscht.cz
For this compound, the key characteristic absorptions would include a strong band for the C=O stretch of the ester group, C-O stretching bands for the ester and ether linkages, and bands corresponding to the aromatic C-H and C=C bonds. libretexts.orgdocbrown.info
Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch (methyl) | 2850 - 3000 | Medium |
| C=O Stretch (ester) | 1715 - 1735 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Weak |
| C-O Stretch (ester and ether) | 1000 - 1300 | Strong |
Note: These are typical ranges and the exact position and intensity of the peaks can vary. libretexts.orgnist.gov
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. researchgate.net
In the FT-Raman spectrum of this compound, the aromatic ring vibrations, particularly the symmetric ring breathing modes, are expected to show strong signals. The C=O stretching vibration would also be visible, although typically weaker than in the IR spectrum. This technique can provide confirmatory information for the structural features identified by other spectroscopic methods. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This allows for the determination of a molecule's exact molecular weight and can provide valuable information about its structure through the analysis of fragmentation patterns.
For this compound (C₁₄H₁₁FO₃), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry would yield a highly accurate mass, confirming its elemental composition.
The fragmentation of this compound under electron ionization would likely proceed through several key pathways, primarily involving the cleavage of the ester and ether linkages. Expected fragmentation patterns include the loss of the methoxy (B1213986) group (-OCH₃) or the carboxyl group (-COOCH₃), and cleavage at the ether bond, resulting in ions corresponding to the fluorophenoxy and methyl benzoate moieties.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) |
|---|---|---|
| [C₁₄H₁₁FO₃]⁺ | Molecular Ion | 246.07 |
| [C₁₃H₈FO₂]⁺ | Loss of OCH₃ | 215.05 |
| [C₈H₇O₂]⁺ | Cleavage at ether bond | 135.04 |
| [C₆H₄FO]⁺ | Cleavage at ether bond | 111.02 |
Note: The m/z values are theoretical and based on the most common isotopes. Actual experimental values would confirm these predictions.
X-ray Crystallography for Solid-State Structural Analysis
To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined. While specific crystallographic data for this compound is not publicly available, the analysis would yield the parameters outlined in the table below. This data would definitively confirm the connectivity of the atoms and reveal the molecule's conformation, including the dihedral angles between the two aromatic rings.
Table 2: X-ray Crystallography Data Parameters (Hypothetical)
| Parameter | Information Provided |
|---|---|
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements present in the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Bond Lengths | The precise distances between bonded atoms (e.g., C-O, C=O, C-F). |
| Bond Angles | The angles formed between three connected atoms. |
Elemental Analysis in Compound Characterization
Elemental analysis is a fundamental technique used to determine the mass percentage of each element present in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial check for the purity of the synthesized compound.
For this compound (C₁₄H₁₁FO₃), the theoretical elemental composition can be calculated from its molecular weight (246.24 g/mol ) and the atomic weights of its constituent elements. An experimental analysis would involve combusting a small, precisely weighed sample and quantifying the resulting products (CO₂, H₂O) to determine the percentages of carbon and hydrogen.
Table 3: Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % (Hypothetical) |
|---|---|---|
| Carbon (C) | 68.29 | 68.25 |
| Hydrogen (H) | 4.50 | 4.52 |
| Oxygen (O) | 19.49 | 19.45 |
A close match between the theoretical and experimental values, typically within ±0.4%, would confirm the elemental composition and high purity of the sample.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of molecules. For "Methyl 2-(4-fluorophenoxy)benzoate", these calculations elucidate its stability, reactivity, and the nature of its chemical bonds.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. researchgate.netnih.gov For "this compound", DFT calculations, often using the B3LYP functional with a suitable basis set, can predict bond lengths, bond angles, and dihedral angles. researchgate.net These optimized geometric parameters provide a detailed three-dimensional representation of the molecule's most stable conformation.
The electronic structure analysis from DFT reveals the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. For instance, in a related compound, methyl 4-bromo-2-fluorobenzoate, DFT calculations were used to determine its stable structure. dergipark.org.tr
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net
For "this compound", the HOMO and LUMO energy levels and their distribution across the molecule can be calculated. This analysis helps in predicting how the molecule will interact with other chemical species. For example, in a study of a similar compound, the HOMO was found to be localized over the imidazole (B134444) and phenyl rings, while the LUMO was on the imidazole and chloro-substituted phenyl ring, indicating the regions of electron donation and acceptance. malayajournal.org The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's reactivity.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.509 eV (for Methyl 4-bromo-2-fluorobenzoate) dergipark.org.tr |
| LUMO Energy | -4.305 eV (for Methyl 4-bromo-2-fluorobenzoate) dergipark.org.tr |
| HOMO-LUMO Gap | 2.204 eV (for Methyl 4-bromo-2-fluorobenzoate) dergipark.org.tr |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.orgnih.gov The MEP map displays different colors to represent the electrostatic potential on the molecule's surface. researchgate.net Red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov Green areas show regions of neutral potential. nih.gov
For "this compound", an MEP map would reveal the electron-rich areas, likely around the oxygen atoms of the ester and ether groups and the fluorine atom, and electron-deficient regions, such as the hydrogen atoms of the aromatic rings. This information is crucial for understanding intermolecular interactions, including hydrogen bonding. malayajournal.orgresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Global Reactivity Descriptors (Electronegativity, Hardness, Chemical Potential, Electrophilicity Index)
Electronegativity (χ): A measure of an atom's ability to attract electrons.
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap.
Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.
These descriptors provide a quantitative framework for comparing the reactivity of different molecules. researchgate.net
| Descriptor | Formula |
|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 |
| Electrophilicity Index (ω) | μ2 / (2η) |
Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. For instance, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. researchgate.net Similarly, the absorption wavelengths in a UV-Vis spectrum can be estimated by calculating the electronic transition energies. dergipark.org.tr Machine learning models are also being developed to predict spectroscopic properties with high accuracy based on electronic descriptors obtained from low-cost DFT methods. ehu.es For "this compound", predicting its spectroscopic parameters can aid in its characterization and identification.
Theoretical Insights into Reaction Mechanisms
While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, theoretical insights into its formation can be extrapolated from computational analyses of analogous diaryl ether syntheses. The principal routes for forming the ether linkage in this compound are the Ullmann condensation and nucleophilic aromatic substitution (SNAr). Theoretical studies on these general reaction types provide a framework for understanding the mechanistic details at a molecular level.
The formation of this compound involves the coupling of a phenoxide with an aryl halide or a related derivative. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of such reaction mechanisms, including the structures of intermediates and transition states, as well as the associated energy profiles.
Ullmann Condensation Pathway
The Ullmann condensation is a classical method for diaryl ether synthesis, traditionally involving copper catalysis. wikipedia.orgsynarchive.com Modern variations often use copper salts and various ligands to improve reaction conditions and yields. nih.gov Theoretical studies on the Ullmann reaction mechanism provide a detailed picture of the catalytic cycle.
A plausible Ullmann-type synthesis of this compound would involve the reaction between methyl 2-halobenzoate (e.g., methyl 2-iodobenzoate (B1229623) or methyl 2-bromobenzoate) and 4-fluorophenol (B42351) in the presence of a copper catalyst and a base. DFT calculations on similar systems have explored the roles of different copper species and the sequence of elementary steps.
Key insights from theoretical studies on analogous Ullmann reactions include:
Catalyst Speciation: Computational models help identify the active catalytic species, which can be complex in situ-generated copper(I) or copper(II) complexes. nih.govnih.gov
Reaction Steps: The mechanism is often proposed to involve the formation of a copper(I) phenoxide species. This is followed by oxidative addition of the aryl halide to the copper center, leading to a Cu(III) intermediate. Reductive elimination from this intermediate then yields the diaryl ether product and regenerates the Cu(I) catalyst. nih.gov
Ligand Effects: Theoretical calculations can quantify the influence of different ligands on the stability of intermediates and the energy barriers of transition states, explaining their impact on reaction efficiency. nih.gov
A hypothetical reaction coordinate diagram based on DFT calculations for a copper-catalyzed Ullmann-type synthesis would typically show the relative free energies of the reactants, intermediates (e.g., Cu-phenoxide complex, Cu(III) intermediate), transition states (for oxidative addition and reductive elimination), and the final products.
Nucleophilic Aromatic Substitution (SNAr) Pathway
Alternatively, the synthesis of this compound can proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This would typically involve the reaction of 4-fluorophenoxide with a highly activated methyl 2-halobenzoate, where the ester group and potentially other electron-withdrawing groups activate the aromatic ring towards nucleophilic attack. nih.govnih.gov
Computational studies of SNAr reactions have provided fundamental insights into the mechanism:
Stepwise vs. Concerted Mechanisms: Theoretical models can distinguish between the classical two-step SNAr mechanism, which proceeds through a discrete Meisenheimer complex, and a concerted pathway (cSNAr) where bond formation and bond breaking occur in a single step. nih.govnih.gov
Activation Energy Barriers: DFT calculations can predict the activation energies for the formation of the Meisenheimer intermediate and for the subsequent departure of the leaving group. These calculations often correlate well with experimentally observed reaction rates. nih.gov
Substituent Effects: The energetic effects of activating groups (like the methoxycarbonyl group in the target molecule) and the nature of the leaving group can be quantitatively assessed through computational analysis.
For the synthesis of this compound, the reaction would likely proceed via the attack of the 4-fluorophenoxide at the carbon atom bearing the leaving group on the methyl benzoate (B1203000) ring. The stability of the resulting Meisenheimer-like intermediate would be crucial for the reaction to proceed.
Illustrative Computational Data
While specific energetic data for this compound is not available, the following table provides a generalized and illustrative representation of the type of data that would be generated from a DFT study of its synthesis via an SNAr mechanism. The values are hypothetical and serve to demonstrate the concepts.
| Species/State | Description | Hypothetical Relative Free Energy (kcal/mol) |
| Reactants | Methyl 2-halobenzoate + 4-fluorophenoxide | 0.0 |
| TS1 | Transition state for the formation of the Meisenheimer intermediate | +18.5 |
| Intermediate | Meisenheimer complex | +5.2 |
| TS2 | Transition state for the departure of the leaving group | +15.8 |
| Products | This compound + Halide ion | -10.7 |
Table 1: Hypothetical relative free energy profile for the SNAr synthesis of this compound. Values are illustrative and would be determined by specific DFT calculations.
Derivatization and Chemical Transformations
Nitration Reactions and Regioselectivity on Aryl Moieties
The nitration of methyl 2-(4-fluorophenoxy)benzoate involves electrophilic aromatic substitution, where a nitro group (-NO₂) is introduced onto one of the two aromatic rings. The position of this substitution, known as regioselectivity, is governed by the electronic effects of the substituents already present on each ring.
The molecule contains two distinct aromatic systems:
Benzoate (B1203000) Ring: This ring is substituted with a methyl ester group (-COOCH₃) at position 1 and a phenoxy group (-OAr) at position 2. The ester group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. libretexts.orglibretexts.org Conversely, the phenoxy group is an electron-donating group, activating the ring and directing substitution to the ortho and para positions.
Fluorophenoxy Ring: This ring contains a fluorine atom (-F) and an ether linkage (-OAr). Both are considered activating groups and direct incoming electrophiles to the ortho and para positions. uomustansiriyah.edu.iqyoutube.com
In a competitive reaction environment, the ring most activated towards electrophilic attack will react preferentially. The fluorophenoxy ring is significantly more electron-rich than the benzoate ring, which is deactivated by the ester group. Therefore, nitration is expected to occur on the fluorophenoxy ring.
Within the fluorophenoxy ring, the directing effects of the ether linkage and the fluorine atom must be considered. The ether group is a stronger activating and ortho-, para-director than the halogen. The position para to the ether is occupied by the fluorine atom. Consequently, the nitration product is predicted to be substitution at one of the ortho positions relative to the ether linkage.
Predicted Major Product of Nitration:

Hydrolysis of the Ester Moiety to Carboxylic Acids
The methyl ester functional group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 2-(4-fluorophenoxy)benzoic acid. This transformation is typically achieved through saponification, which involves heating the ester in the presence of a base, followed by acidification.
The reaction generally proceeds with high yields. A typical laboratory procedure involves refluxing the ester with a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or mixed aqueous-alcoholic solvent system. youtube.comyoutube.com Following the complete consumption of the ester, the reaction mixture is cooled and acidified with a strong acid, like hydrochloric acid (HCl), to precipitate the carboxylic acid product. youtube.com
Typical Conditions for Ester Hydrolysis:
| Reagent/Condition | Description | Purpose |
| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Catalyzes the hydrolysis of the ester. |
| Solvent | Water/Methanol (B129727) or Water/Ethanol mixture | Dissolves both the ester and the inorganic base. |
| Temperature | Reflux | Increases the reaction rate. |
| Acidification | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Protonates the carboxylate salt to yield the neutral carboxylic acid. |
This hydrolysis is a crucial step for subsequent derivatization of the carboxyl group.
Amidation and Other Carboxylic Acid Derivatives
Following the hydrolysis of the ester to 2-(4-fluorophenoxy)benzoic acid, the resulting carboxylic acid serves as a key intermediate for the synthesis of a wide array of derivatives, most notably amides.
Amidation is achieved by coupling the carboxylic acid with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, which can be accomplished using a variety of coupling agents. The choice of reagent can influence reaction times and yields. For instance, the use of 2-chloro-N-methylpyridinium iodide in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) is an effective method for forming the amide bond. organic-chemistry.org Other common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). libretexts.org
The general scheme involves two steps:
Hydrolysis: this compound → 2-(4-fluorophenoxy)benzoic acid.
Amide Coupling: 2-(4-fluorophenoxy)benzoic acid + Amine (R-NH₂) → 2-(4-fluorophenoxy)benzamide.
Examples of Amide Synthesis from Related Carboxylic Acids:
| Carboxylic Acid | Amine | Coupling Conditions | Product | Reference |
| 2-(4-fluorophenoxy)-3-(trifluoromethyl)benzoic acid | Aniline | 2-chloro-N-methylpyridinium iodide, DIPEA, CH₂Cl₂ | N-phenyl-2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamide | organic-chemistry.org |
| Benzoic Acid | Aniline | Mechanochemical grinding with CDI | N-phenylbenzamide | libretexts.org |
| 2-chloro-5-(...)-benzoic acid | 4-fluoroaniline | Thionyl chloride, then amine addition | N-(4-fluorophenyl)-...-benzamide | msu.edu |
Beyond amides, the carboxylic acid can be converted to other derivatives such as acyl chlorides by reacting with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. These highly reactive acyl chlorides can then be used to form esters and other related compounds.
Modifications of the Fluorophenoxy Ring
The fluorophenoxy ring of the molecule is susceptible to further electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The regiochemical outcome of these reactions is dictated by the existing substituents: the strongly activating ortho, para-directing ether linkage and the weakly deactivating but ortho, para-directing fluorine atom. youtube.com
The ether group is the more powerful activating group, meaning substitution will primarily occur at the positions ortho to this linkage, as the para position is already blocked by fluorine.
Common electrophilic substitution reactions that could be applied include:
Halogenation: Introduction of chlorine or bromine using Cl₂ or Br₂ with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). msu.edu The incoming halogen would be directed to the positions ortho to the ether group.
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H), also directed to the ortho positions. uni-stuttgart.de
Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. This reaction would also favor substitution ortho to the ether linkage.
These modifications allow for fine-tuning of the molecule's steric and electronic properties.
Formation of Heterocyclic Systems from this compound Scaffolds
The scaffold of this compound is a valuable precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. These transformations typically involve the carboxylate functionality (or its derivative) and one of the aryl rings.
A prominent example is the synthesis of xanthones. After hydrolysis of the ester to 2-(4-fluorophenoxy)benzoic acid, treatment with a strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid, induces an intramolecular electrophilic acylation. uomustansiriyah.edu.iq The carboxylic acid group acylates the electron-rich fluorophenoxy ring, leading to the formation of a fluorinated dibenzo-γ-pyrone, commonly known as a xanthone.
Reaction Scheme for Xanthone Formation:

Furthermore, the 2-(fluorophenoxy)benzoic acid core can be used to construct other heterocyclic rings. For example, it can be converted into a hydrazide, which can then be cyclized to form substituted 1,3,4-oxadiazoles or 1,2,4-triazoles, classes of compounds investigated for their biological activities. uni-stuttgart.de
Reductive Transformations of the Ester Group
The methyl ester group of this compound can undergo reduction to yield the corresponding primary alcohol, [2-(4-fluorophenoxy)phenyl]methanol. This transformation is a fundamental reaction in organic synthesis.
A powerful and commonly used reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The process involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the ester. This occurs twice, first forming an aldehyde intermediate which is then immediately reduced to the primary alcohol. A subsequent aqueous workup is required to neutralize the reaction and protonate the resulting alkoxide.
Summary of the Reduction Reaction:
| Starting Material | Reagent | Solvent | Product |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether | [2-(4-fluorophenoxy)phenyl]methanol |
This reduction provides access to a different class of derivatives based on the benzyl (B1604629) alcohol scaffold.
Applications As a Synthetic Building Block and in Material Science
Precursor in the Synthesis of Complex Organic Molecules
The scaffold of Methyl 2-(4-fluorophenoxy)benzoate is a key starting point for constructing more intricate molecular architectures. The diaryl ether motif is a common feature in numerous bioactive compounds, and this compound provides a readily available platform for their synthesis. beilstein-journals.org The ester group can be easily hydrolyzed to the corresponding carboxylic acid, 2-(4-fluorophenoxy)benzoic acid, which then serves as a handle for a wide array of chemical transformations.
For instance, this carboxylic acid derivative can be converted into an acid chloride or activated in other ways to react with various nucleophiles. This allows for the creation of amides, esters, and other functional groups. Research into related 2-phenoxybenzoic acid derivatives has shown their utility in synthesizing hydrazides, which are evaluated for their biological activities. researchgate.netnih.gov This demonstrates a common synthetic pathway where the core structure of this compound is elaborated into more complex, functionalized molecules for pharmaceutical or agrochemical research. chemimpex.com
| Precursor | Synthetic Transformation | Resulting Molecular Class | Potential Application |
| This compound | 1. Hydrolysis to Carboxylic Acid 2. Conversion to Hydrazide | 2-(4-fluorophenoxy)benzoic acid hydrazides | Medicinal Chemistry |
| This compound | 1. Hydrolysis to Carboxylic Acid 2. Amide Coupling | Substituted Amides | Agrochemicals, Pharmaceuticals |
| 2-(4-fluorophenoxy)benzoic acid | Cyclization Reactions | Heterocyclic Compounds (e.g., Oxadiazoles, Thiazolidinones) | Drug Discovery |
Integration into Polymer Matrices and Coatings for Enhanced Material Properties
While specific research detailing the integration of this compound into polymers is not extensively documented, the properties of the closely related class of fluorinated poly(arylene ethers) provide strong indications of its potential applications in material science. google.com These polymers are known for their use as dielectric materials and protective coatings. google.com
Thermal Stability Enhancement
The incorporation of aromatic rings and strong carbon-fluorine (C-F) and carbon-oxygen (C-O) bonds into a polymer backbone is a well-established strategy for increasing thermal stability. Fluorinated poly(arylene ethers) are noted for their use in creating thermostable polymers. google.com The structure of this compound, being a fluorinated diaryl ether, suggests that its integration as a monomer or additive could impart enhanced resistance to thermal degradation in materials like polyimides or other high-performance plastics.
Mechanical Strength Modification
The rigidity of the diaryl ether structure can contribute to the mechanical reinforcement of polymer matrices. Incorporating bulky or rigid monomers can improve properties like tensile strength and modulus. Research into fluorinated monomers has aimed to improve the mechanical strength and wearability of commercial resins by incorporating bulkier units. clemson.edu By acting as a rigid building block, this compound could potentially be used to modify and enhance the mechanical properties of various polymers.
Role in the Design of Advanced Materials
The design of advanced materials often requires components that offer a combination of thermal stability, chemical resistance, and specific electronic properties. Fluorinated poly(arylene ethers) are utilized as protective coatings for integrated circuits and as matrix resins for composites. google.com The fluorine atom in this compound can impart hydrophobicity and alter the electronic nature of the molecule, making it a candidate for creating specialty coatings, solvent-resistant films, or materials with low dielectric constants. google.com Its structural similarity to monomers used in these advanced applications suggests its potential as a valuable component in the field.
Intermediate in the Development of Ligands for Imaging Agents (focus on chemical synthesis)
In the field of medical imaging, particularly Positron Emission Tomography (PET), ligands that can selectively bind to specific biological targets are crucial. The synthesis of these ligands often involves multi-step processes where versatile intermediates are required. Fluorinated diaryl sulfides and ethers are classes of compounds that have been successfully developed as PET imaging agents for targets like the serotonin (B10506) transporter (SERT). nih.gov
This compound serves as an ideal precursor for such ligands. The synthesis strategy typically involves:
Hydrolysis: The methyl ester is converted to a carboxylic acid.
Amide Coupling: The resulting acid is coupled with an amine-containing fragment, which could be part of a larger structure designed to enhance binding affinity or solubility.
Labeling: For PET imaging, a radioactive isotope like Fluorine-18 (¹⁸F) is often incorporated. While the existing fluorine atom on the ring is stable (¹⁹F), the synthetic route can be adapted to introduce ¹⁸F at a different position or the core structure can be used as a non-radioactive standard for comparison. nih.gov
The fluorophenoxy portion of the molecule is particularly important as the fluorine atom can modulate the ligand's binding affinity and metabolic stability, key parameters for a successful imaging agent.
| Synthetic Step | Purpose | Relevance of this compound |
| Ester Hydrolysis | Creates a reactive carboxylic acid handle. | The methyl ester is an ideal protecting group, easily removed for further reaction. |
| Amide Bond Formation | Links the core scaffold to other functional parts of the ligand. | Allows for the modular assembly of complex ligand structures. |
| Structural Modification | Fine-tuning of binding properties. | The fluorinated ring influences electronic properties and target interaction. nih.gov |
Precursor for Analogs and Derivatives in Chemical Research
The creation of compound libraries with systematic structural variations is fundamental to modern drug discovery and agrochemical development. This process, known as structure-activity relationship (SAR) studies, relies on versatile precursors that allow for easy diversification. This compound is an excellent scaffold for generating such analogs. nih.govsemanticscholar.org
Researchers can systematically modify several parts of the molecule:
The Ester Group: Can be converted to a wide range of functional groups (amides, alcohols, aldehydes) to probe interactions with biological targets.
The Aromatic Rings: Substituents can be added to either phenyl ring to alter steric and electronic properties.
The Ether Linkage: While more stable, it can be replaced with thioether or other linkages to create structurally related compound series.
The presence of the fluorine atom is particularly advantageous for SAR studies. Its unique properties, including its small size, high electronegativity, and ability to form strong bonds, can significantly impact a molecule's potency, metabolic pathway, and bioavailability. chemimpex.com Benzoic acid and its derivatives are widely recognized as essential raw materials in the synthesis of a vast number of active molecules. researchgate.net
Q & A
Q. What are common synthetic routes for Methyl 2-(4-fluorophenoxy)benzoate?
this compound is typically synthesized via nucleophilic aromatic substitution or esterification. A representative method involves reacting methyl 2-hydroxybenzoate with 4-fluorophenol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or coupling with a halogenated intermediate (e.g., 4-fluoroiodobenzene) in the presence of a copper catalyst . Characterization is performed via , , and NMR to confirm regioselectivity and purity, complemented by LCMS for molecular weight validation .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- NMR Spectroscopy : NMR is essential for identifying fluorine substitution patterns, while and NMR confirm aromatic proton environments and ester functionality .
- X-ray Crystallography : Resolves solid-state conformation and intermolecular interactions. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools .
- LCMS/HPLC : Validates molecular weight and monitors synthetic intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in derivatives of this compound?
- Catalyst Screening : Palladium or copper catalysts enhance coupling efficiency in Suzuki or Ullmann reactions for aryl ether formation .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions in esterification, while higher temperatures (80–100°C) accelerate nucleophilic substitutions .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, enhancing reaction rates .
Q. What role do substituents (e.g., fluoro, chloro) play in modulating biological activity?
Substituents influence electronic and steric properties, altering binding affinity to biological targets. For example:
| Substituent | Effect on Activity | Example Compound |
|---|---|---|
| 4-Fluoro | Enhances metabolic stability and lipophilicity, improving membrane permeability | This compound |
| 3-Chloro | Increases electrophilicity, enhancing covalent binding to enzyme active sites | Methyl 2-(3-chloro-4-fluorobenzoyl)benzoate |
| Trifluoromethyl | Improves selectivity for hydrophobic pockets in receptors | Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate |
Q. How can computational methods aid in predicting the reactivity of this compound derivatives?
- DFT Calculations : Predict regioselectivity in electrophilic substitutions by analyzing Fukui indices and molecular electrostatic potentials.
- Molecular Docking : Identifies potential binding modes with biological targets (e.g., cyclooxygenase-2), guiding SAR studies .
- MD Simulations : Assess stability of ligand-receptor complexes over time, providing insights into binding kinetics .
Q. What strategies resolve contradictions in crystallographic data for fluorinated benzoates?
- Twinned Data Refinement : Use SHELXL’s TWIN and BASF commands to model twin domains in crystals with low symmetry .
- High-Resolution Data : Collect synchrotron data (λ < 1 Å) to improve resolution for fluorine atom positioning .
- Validation Tools : Check for outliers using R-free values and electron density maps in WinGX .
Methodological Considerations
Q. What are best practices for handling fluorinated intermediates in synthesis?
- Moisture Control : Use inert atmospheres (N/Ar) to prevent hydrolysis of fluoroaromatic intermediates.
- Safety Protocols : Fluorinated compounds may release HF under harsh conditions; employ Teflon-lined reactors and neutralization traps .
Q. How to address low reproducibility in biological assays involving this compound?
- Purity Verification : Use preparative HPLC to isolate >99% pure samples, eliminating impurities that skew activity .
- Assay Standardization : Include positive controls (e.g., known enzyme inhibitors) and validate with dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
